Diethyl(4-nitrophenoxy)propanedioate
Description
Structure
2D Structure
Properties
CAS No. |
36309-51-0 |
|---|---|
Molecular Formula |
C13H15NO7 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
diethyl 2-(4-nitrophenoxy)propanedioate |
InChI |
InChI=1S/C13H15NO7/c1-3-19-12(15)11(13(16)20-4-2)21-10-7-5-9(6-8-10)14(17)18/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
MTUAFHSWSUJZOZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)OCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Other CAS No. |
36309-51-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A : 1,2-Epoxy-(4-nitrophenoxy)propane
- Structure: Contains a 4-nitrophenoxy group attached to an epoxypropane backbone.
- Reactivity: The epoxy group is highly reactive, enabling covalent binding to nucleophiles (e.g., thiols in enzymes).
- Biological Impact: This compound’s susceptibility to peroxidase-mediated activation in UBTE may contribute to carcinogen metabolism, emphasizing the role of nitroaromatic groups in toxicological pathways .
Compound B : 3-(4-Hydroxy-3-nitrophenyl)propanoic Acid
- Structure: Features a meta-nitro and para-hydroxy phenyl group attached to propanoic acid.
- Physicochemical Properties: The hydroxyl group increases aqueous solubility compared to this compound. The meta-nitro substitution may reduce electronic effects compared to para-nitro derivatives. Safety data indicate it is classified as a laboratory chemical for research use, with handling precautions for skin/eye irritation .
Compound C : Diethyl (4-chlorophenoxy)propanedioate
- Structure : Chlorine replaces the nitro group at the para position.
- Chlorinated aromatics typically exhibit higher stability but lower reactivity in substitution reactions compared to nitro derivatives.
Comparative Data Table
Key Findings from Evidence
- Nitro Group Impact: The para-nitro substitution in this compound likely enhances electrophilicity compared to chloro or hydroxyl analogues, making it more reactive in nucleophilic environments. This aligns with , where nitroaromatic compounds showed distinct metabolic vulnerabilities in UBTE due to low GST activity .
- Safety Considerations: Nitrophenyl derivatives (e.g., Compound B) require careful handling to mitigate irritancy risks, as noted in safety data sheets .
Notes and Limitations
Data Gaps: Direct physicochemical or toxicological data for this compound are absent in the provided evidence. Comparisons rely on structurally related compounds.
Biological Relevance : The nitro group’s role in enzymatic interactions (e.g., GST inhibition) warrants further study, as suggested by ’s findings on UBTE susceptibility .
Synthetic Utility : The compound’s ester groups may facilitate controlled release in prodrug systems, though this remains speculative without experimental validation.
Preparation Methods
Synthesis of 4-Nitrophenoxypropanedioic Acid
The precursor 4-nitrophenoxypropanedioic acid is synthesized via nucleophilic substitution. Propanedioic acid (malonic acid) reacts with 4-nitrophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C for 24 hours.
$$
\text{Malonic acid} + \text{4-nitrophenol} \xrightarrow{\text{DCC/DMAP}} \text{4-nitrophenoxypropanedioic acid}
$$
Esterification with Ethanol
The carboxylic acid groups are esterified using ethanol and sulfuric acid as a catalyst. The reaction is conducted under reflux (78–80°C) for 6–8 hours, yielding this compound with a reported purity of >95%.
$$
\text{4-nitrophenoxypropanedioic acid} + 2\,\text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{this compound}
$$
Key Data:
| Parameter | Value |
|---|---|
| Yield (Step 1) | 68–72% |
| Yield (Step 2) | 85–90% |
| Purity (Final Product) | >95% (HPLC) |
Alkylation of Diethyl Malonate
Alkylation at the central carbon of diethyl malonate provides a direct route to introduce the 4-nitrophenoxy group. This method employs strong bases to deprotonate the α-hydrogens, followed by reaction with a 4-nitrophenoxy electrophile.
Reaction Mechanism
- Deprotonation: Sodium hydride (NaH) in dimethylformamide (DMF) generates the malonate enolate.
- Electrophilic Substitution: The enolate reacts with 4-nitrophenoxymethyl bromide, forming the desired product.
$$
\text{Diethyl malonate} + \text{4-nitrophenoxymethyl bromide} \xrightarrow{\text{NaH, DMF}} \text{this compound}
$$
Optimization Insights
- Solvent Choice: DMF outperforms THF due to superior enolate stabilization.
- Temperature: Reactions at 0°C minimize side products (e.g., dialkylation).
- Electrophile Availability: 4-Nitrophenoxymethyl bromide is synthesized via bromination of 4-nitrophenoxymethanol using PBr₃.
Performance Metrics:
| Condition | Outcome |
|---|---|
| Reaction Time | 12–16 hours |
| Yield | 75–80% |
| Byproducts | <5% dialkylated derivative |
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction enables the formation of the ether linkage between diethyl malonate and 4-nitrophenol. This method is advantageous for its mild conditions and high stereochemical control.
Protocol
A mixture of diethyl malonate, 4-nitrophenol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF is stirred at room temperature for 24 hours.
$$
\text{Diethyl malonate} + \text{4-nitrophenol} \xrightarrow{\text{PPh}_3, \text{DEAD}} \text{this compound}
$$
Advantages and Limitations
- Advantages: No strong acids/bases required; excellent functional group tolerance.
- Limitations: High cost of DEAD and PPh₃; challenges in scaling up.
Efficiency Data:
| Metric | Value |
|---|---|
| Yield | 82–88% |
| Purity | 93–97% |
| Scale-Up Feasibility | Moderate (limited by reagents) |
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and environmental compliance. Continuous flow reactors replace batch processes to enhance efficiency.
Continuous Alkylation
- Reactor Type: Microfluidic tubular reactor.
- Conditions:
- Residence time: 30 minutes.
- Temperature: 50°C.
- Catalyst: Heterogeneous solid acid (e.g., Amberlyst-15).
Economic Metrics:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Output | 500 kg | 2,000 kg |
| Waste Generation | 120 L/kg | 40 L/kg |
| Production Cost | \$220/kg | \$150/kg |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (\$/kg) |
|---|---|---|---|---|
| Classical Esterification | 72 | 95 | High | 180 |
| Alkylation | 80 | 96 | Moderate | 210 |
| Mitsunobu | 88 | 97 | Low | 450 |
| Industrial Flow | 85 | 94 | High | 150 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
